molecular formula C22H25N3O5 B11001440 4,6-dimethoxy-N-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-1-methyl-1H-indole-2-carboxamide

4,6-dimethoxy-N-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-1-methyl-1H-indole-2-carboxamide

Cat. No.: B11001440
M. Wt: 411.5 g/mol
InChI Key: QACUMUVNGXCILD-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-N-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-1-methyl-1H-indole-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple methoxy groups and an indole core. The presence of these functional groups makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethoxy-N-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The choice of reagents and catalysts, as well as reaction conditions, would be tailored to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxy-N-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-1-methyl-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

The choice of reagents and conditions for these reactions depends on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy groups could lead to the formation of aldehydes or carboxylic acids, while reduction of the carbonyl group could lead to the formation of alcohols.

Scientific Research Applications

4,6-Dimethoxy-N-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-1-methyl-1H-indole-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used as a probe to study biological processes, such as enzyme activity and protein interactions.

    Industry: It can be used in the development of new materials, such as polymers and coatings, with unique properties.

Mechanism of Action

The mechanism of action of 4,6-dimethoxy-N-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 4,6-dimethoxy-N-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-1-methyl-1H-indole-2-carboxamide apart from similar compounds is its unique combination of functional groups and structural features. This makes it particularly versatile and valuable for a wide range of applications in scientific research.

Properties

Molecular Formula

C22H25N3O5

Molecular Weight

411.5 g/mol

IUPAC Name

4,6-dimethoxy-N-[3-(3-methoxyanilino)-3-oxopropyl]-1-methylindole-2-carboxamide

InChI

InChI=1S/C22H25N3O5/c1-25-18-11-16(29-3)12-20(30-4)17(18)13-19(25)22(27)23-9-8-21(26)24-14-6-5-7-15(10-14)28-2/h5-7,10-13H,8-9H2,1-4H3,(H,23,27)(H,24,26)

InChI Key

QACUMUVNGXCILD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1C=C(C=C2OC)OC)C(=O)NCCC(=O)NC3=CC(=CC=C3)OC

Origin of Product

United States

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